2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methoxyphenyl)acetamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a phenoxy group, and a methoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives (such as acyl chlorides, esters, or aldehydes) in the presence of a base like sodium hydroxide in dimethyl sulfoxide (DMSO) at ambient temperature.
Coupling with phenoxy group: The oxadiazole intermediate is then coupled with a phenoxy group through nucleophilic substitution reactions.
Acetamide formation: Finally, the compound is synthesized by reacting the phenoxy-oxadiazole intermediate with 4-methoxyphenylacetamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Pathways Involved: It could inhibit or activate specific signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for treating Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved for Parkinson’s disease therapy.
Uniqueness
2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological and material properties compared to other oxadiazole derivatives.
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19N3O4/c1-3-18-21-19(22-26-18)13-5-4-6-16(11-13)25-12-17(23)20-14-7-9-15(24-2)10-8-14/h4-11H,3,12H2,1-2H3,(H,20,23) |
InChI Key |
WDBRCHHTFIOIEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC(=CC=C2)OCC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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